5-Phenyl-2-(4-pyridyl)oxazole
Description
Structure
3D Structure
Properties
CAS No. |
74718-16-4 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-10H |
InChI Key |
HGEXVTDKVHLPRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Other CAS No. |
74718-16-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Phenyl 2 4 Pyridyl Oxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System
The oxazole ring generally undergoes electrophilic substitution, with the preferred position of attack being C5. tandfonline.comderpharmachemica.com The presence of an electron-donating group on the ring can further activate it towards electrophilic attack. tandfonline.comsemanticscholar.org In 5-Phenyl-2-(4-pyridyl)oxazole, the C5 position is already substituted with a phenyl group. Therefore, electrophilic substitution would likely occur on the phenyl ring or the pyridyl ring, depending on the reaction conditions and the nature of the electrophile. The phenyl group at C5 would direct incoming electrophiles to the ortho and para positions of the phenyl ring. The pyridyl group at C2 is generally electron-deficient and deactivates the ring towards electrophilic substitution.
| Reactant | Product(s) | Conditions | Reference |
| Bromine (Br₂) | Ortho- and para-brominated phenyl derivatives | Varies | clockss.org |
| Nitrating mixture (HNO₃/H₂SO₄) | Ortho- and para-nitrated phenyl derivatives | Varies | copbela.org |
Nucleophilic Substitution Reactions on the Oxazole Ring System
Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group, such as a halogen, at the C2 position. tandfonline.comsemanticscholar.org The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmdbm.com The order of reactivity for nucleophilic substitution on the oxazole ring is C2 > C5 > C4. tandfonline.comsemanticscholar.org
| Reactant | Product(s) | Conditions | Reference |
| Methanol (in acidic conditions) | Ring-opened amide intermediates | Acidic | |
| Primary amines | Substituted amidine derivatives | Reflux in ethanol |
Cycloaddition Reactions (e.g., Diels-Alder)
Oxazoles can act as dienes in Diels-Alder reactions, particularly with olefinic dienophiles, to produce pyridine (B92270) derivatives. tandfonline.comresearchgate.net The oxazole ring possesses an electron-deficient azadiene system suitable for inverse electron demand Diels-Alder reactions. clockss.org The reactivity in these cycloadditions is enhanced by the presence of electron-withdrawing groups on the oxazole ring. clockss.org
The intermolecular [4+2] cycloaddition of oxazoles is a valuable method for synthesizing highly substituted pyridines. researchgate.net While specific Diels-Alder reactions involving this compound are not detailed in the provided results, the general reactivity pattern of oxazoles suggests its potential to participate in such reactions. The reaction of an oxazole with an alkyne can lead to the formation of furans. researchgate.net
| Dienophile | Product Type | Conditions | Reference |
| Alkenes | Pyridine derivatives | Varies | researchgate.net |
| Alkynes | Furan (B31954) derivatives | Varies | researchgate.net |
| Heterodienophiles (e.g., N=N, C=O) | Various azolines (triazolines, oxazolines) | Varies | clockss.org |
Reduction Pathways Leading to Ring-Opened or Partially Saturated Species
Reduction of oxazoles can lead to either ring-opened products or partially saturated species like oxazolines. tandfonline.com For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.com Another method involves polarographic reduction in a protic solvent like methanol, which occurs at the C2 position of the oxazole ring. tandfonline.com
| Reagent | Product Type | Conditions | Reference |
| Nickel and aluminum alloy | Ring-opened products | Aqueous potassium hydroxide | tandfonline.com |
| Polarographic reduction | Reduction at C2 | Protic solvent (e.g., methanol) | tandfonline.com |
Ring Transformation and Rearrangement Reactions
Oxazoles can be converted into a variety of other heterocyclic systems, including pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles. tandfonline.com These transformations often occur through nucleophilic addition followed by ring-opening and recyclization, or via a Cornforth rearrangement. tandfonline.com For instance, the reaction of 2-methylsulfanyl-N-phenacylpyridinium salts with piperidine (B6355638) leads to a ring transformation, affording 2-[4-(1-piperidino)-(1Z,3E)-1,3-butadienyl]oxazoles. arkat-usa.org
The Cornforth rearrangement is a characteristic reaction of 4-acyloxazoles, where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org This thermal rearrangement proceeds through a nitrile ylide intermediate. wikipedia.org While the classic Cornforth rearrangement involves a 4-acyl group, analogues of this rearrangement can occur in other substituted oxazoles. The reaction's success is dependent on the energy difference between the starting material and the rearranged product. wikipedia.org Research by Dewar and Turchi in the early 1970s showed that the reaction gives good yields, often over 90%, especially when nitrogen-containing heterocycles are involved. wikipedia.org Given the structure of this compound, a direct Cornforth rearrangement is unlikely as it lacks the required 4-acyl substituent. However, related rearrangements in similar heterocyclic systems have been reported. chim.itresearchgate.net
Acidic Decomposition and Stability Considerations
This compound is generally a stable crystalline solid under standard environmental conditions. solubilityofthings.com Its stability is comparable to other 2,5-diaryloxazoles, which are known for their relative inertness. However, the presence of two basic nitrogen atoms—one in the oxazole ring and one in the pyridine ring—imparts a susceptibility to acidic conditions.
Oxazoles are weakly basic heterocycles. tandfonline.com The nitrogen atom in the oxazole ring (at position 3) is of a pyridine-type, meaning its lone pair of electrons is in an sp² hybrid orbital in the plane of the ring and not part of the aromatic π-system. tandfonline.comsemanticscholar.org Consequently, it can be protonated by strong acids. The pyridine nitrogen is also basic and readily protonated to form pyridinium (B92312) salts. uomustansiriyah.edu.iq The compound is available commercially as this compound hydrochloride hydrate, which confirms its ability to form a stable salt upon reaction with hydrochloric acid. sigmaaldrich.comsigmaaldrich.com
While the formation of a hydrochloride salt indicates a degree of stability, strong acidic conditions can promote decomposition. Oxazole rings, while more resistant to acids than some other heterocycles like furans, can undergo acid-catalyzed ring-opening. tandfonline.com This reaction typically involves the protonation of the oxazole nitrogen, followed by a nucleophilic attack of a solvent molecule (such as water) on the C2 or C5 position of the ring, leading to cleavage. For instance, related oxazoline (B21484) structures have been shown to undergo hydrolysis under acidic conditions to yield amino alcohol derivatives. nih.gov Therefore, in aqueous acidic solutions, this compound may slowly hydrolyze, leading to the formation of products such as benzoic acid and 4-amino-carbonyl pyridine derivatives, although the kinetics of this process have not been extensively reported.
Key Stability Characteristics:
| Condition | Observation | Reference |
|---|---|---|
| Standard Temperature and Pressure | Stable crystalline solid. | solubilityofthings.com |
| Strong Acidic Media | Forms unstable salts; potential for acid-catalyzed hydrolysis (ring-opening). | tandfonline.com |
Halogenation Reactions (e.g., Bromination)
The halogenation of this compound is expected to proceed via electrophilic aromatic substitution. The oxazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine-like nitrogen atom. copbela.org Therefore, substitution is more likely to occur on one of the appended aromatic rings: the C5-phenyl group or the C2-pyridyl group.
The pyridine ring is notoriously resistant to electrophilic substitution unless strongly activating groups are present, and reactions typically require harsh conditions. uomustansiriyah.edu.iquou.ac.in In contrast, the C5-phenyl ring is a more probable site for halogenation. Research on the bromination of similar 2,5-diaryloxazoles provides insight into the expected reactivity. For example, the electrophilic aromatic bromination of 2,5-diaryloxazoles using reagents like N-bromosuccinimide (NBS) has been demonstrated. researchgate.netmdpi.com
In one study, the bromination of an oxazole bearing a 2,5-dimethoxyphenyl group at the C5 position was investigated. mdpi.com The reaction with NBS in THF at room temperature yielded a mixture of mono-, di-, and tribrominated products, with substitution occurring on the electron-rich dimethoxy-phenyl ring. mdpi.com This suggests that the phenyl ring of this compound would be the primary site of electrophilic bromination. The substitution pattern on the phenyl ring (ortho, meta, or para) would be directed by the oxazole substituent, which typically acts as an ortho-, para-director.
Summary of Expected Bromination Reactivity:
| Reagent | Expected Reaction Site | Product Type | Reference (Analogous Reactions) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C5-Phenyl ring | Mono- or poly-brominated phenyl derivatives | researchgate.netmdpi.com |
It is important to note that while these predictions are based on sound chemical principles and analogous reactions, specific experimental studies on the halogenation of this compound are not widely reported in the literature.
Protonation Behavior of Pyridyl Nitrogen
The most significant acid-base characteristic of this compound is the basicity of the pyridyl nitrogen. This nitrogen atom possesses a lone pair of electrons that is not involved in the aromatic system of the pyridine ring, making it readily available for protonation.
The acid dissociation constant (pKa) of the conjugate acid of this compound has been reported to be 3.34 ± 0.10. chemicalbook.com This value quantifies the equilibrium between the neutral molecule and its protonated (pyridinium) form.
This compound + H⁺ ⇌ [5-Phenyl-2-(4-pyridyl)oxazolium-H]⁺
This pKa value is lower than that of unsubstituted pyridine (pKa ≈ 5.2), indicating that the electron-withdrawing oxazole-phenyl substituent reduces the basicity of the pyridyl nitrogen.
Studies on closely related compounds further illuminate this behavior. For instance, the log KH1 (equivalent to pKa) for the protonation of the pyridyl nitrogen in 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole was found to be 4.53 ± 0.07. researchgate.net The higher basicity in this case is due to the strong electron-donating effect of the dimethylamino group. In another study on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine, prototropic studies revealed that the initial protonation occurs at the pyridine nitrogen. researchgate.net The formation of pyridinium salts is a general characteristic of pyridine-containing compounds when treated with strong acids. uomustansiriyah.edu.iq
The protonation state of the molecule is pH-dependent. In solutions with a pH below its pKa of 3.34, the protonated pyridinium form will be the predominant species. This protonation significantly alters the molecule's solubility and electronic properties.
Protonation Data:
| Compound | pKa / log KH1 | Protonation Site | Reference |
|---|---|---|---|
| This compound | 3.34 ± 0.10 | Pyridyl Nitrogen | chemicalbook.com |
| 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole | 4.53 ± 0.07 | Pyridyl Nitrogen | researchgate.net |
Spectroscopic and Structural Elucidation of 5 Phenyl 2 4 Pyridyl Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 5-Phenyl-2-(4-pyridyl)oxazole can be determined.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl, pyridyl, and oxazole (B20620) rings are expected. Based on data from analogous compounds like 2-(4-chlorophenyl)-5-phenyloxazole and 2-(4-fluorophenyl)-5-phenyloxazole, the aromatic protons would typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm amazonaws.comrsc.org.
The protons of the 4-pyridyl group are expected to appear as two sets of doublets due to their ortho and meta positions relative to the nitrogen atom. The protons ortho to the pyridyl nitrogen (H-2' and H-6') would be the most deshielded and are anticipated to appear at the lowest field, likely around δ 8.7-8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') would resonate slightly upfield, perhaps in the range of δ 7.9-8.1 ppm rsc.org.
The protons of the 5-phenyl group would exhibit signals characteristic of a monosubstituted benzene ring. The ortho-protons (H-2'' and H-6'') are expected to appear as a multiplet or doublet of doublets around δ 7.7-7.8 ppm. The meta- and para-protons (H-3'', H-4'', H-5'') would likely resonate as a more complex multiplet in the range of δ 7.3-7.5 ppm amazonaws.comrsc.org. The lone proton on the oxazole ring (H-4) is expected to appear as a singlet, typically observed between δ 7.4-7.7 ppm for 2,5-disubstituted oxazoles amazonaws.comrsc.org.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridyl H-2', H-6' | 8.7 - 8.8 | Doublet |
| Pyridyl H-3', H-5' | 7.9 - 8.1 | Doublet |
| Phenyl H-2'', H-6'' | 7.7 - 7.8 | Multiplet |
| Phenyl H-3'', H-4'', H-5'' | 7.3 - 7.5 | Multiplet |
Note: These are predicted values based on analogous structures.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the phenyl, pyridyl, and oxazole rings. The carbon atoms of the heterocyclic oxazole ring are typically found in the range of δ 120-165 ppm. Specifically, the C2 and C5 carbons, being bonded to nitrogen and oxygen, would be the most downfield shifted carbons of the oxazole ring, with expected resonances around δ 160-162 ppm and δ 151-152 ppm, respectively amazonaws.comrsc.org. The C4 carbon of the oxazole ring is anticipated to appear more upfield, around δ 123-125 ppm amazonaws.comrsc.org.
The carbon atoms of the pyridyl ring would show characteristic shifts influenced by the nitrogen atom. The C2' and C6' carbons are expected around δ 150 ppm, while the C3' and C5' carbons would likely appear near δ 121 ppm. The quaternary carbon C4' is expected in the region of δ 134 ppm. For the phenyl ring, the ipso-carbon (C1'') attached to the oxazole ring would be found around δ 127-128 ppm, with the other aromatic carbons appearing between δ 124 and 130 ppm amazonaws.comrsc.org.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Oxazole C2 | 160 - 162 |
| Oxazole C5 | 151 - 152 |
| Oxazole C4 | 123 - 125 |
| Pyridyl C2', C6' | ~150 |
| Pyridyl C3', C5' | ~121 |
| Pyridyl C4' | ~134 |
| Phenyl C1'' | 127 - 128 |
Note: These are predicted values based on analogous structures.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent rings and bonds. The C=N stretching vibration of the oxazole and pyridyl rings is expected to produce a strong band in the region of 1600-1615 cm⁻¹ rsc.org. The C=C stretching vibrations of the aromatic phenyl and pyridyl rings typically appear in the 1400-1600 cm⁻¹ range rsc.org. The C-O-C stretching of the oxazole ring is expected to show a characteristic band around 1080-1100 cm⁻¹ rsc.org. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 700-900 cm⁻¹ region, providing information about the substitution patterns of the aromatic rings.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Oxazole, Pyridine) | 1600 - 1615 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-O-C Stretch (Oxazole) | 1080 - 1100 |
Note: These are predicted values based on analogous structures.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental formula of this compound (C₁₄H₁₀N₂O). The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. For related compounds like 2-(4-chlorophenyl)-5-phenyloxazole, the calculated and found masses show a very high degree of accuracy, typically within a few parts per million (ppm), confirming the elemental composition amazonaws.comrsc.org. A similar level of accuracy would be expected for the title compound, providing unambiguous confirmation of its molecular formula.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenyl)-5-phenyloxazole |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the characterization of oxazole derivatives, LC-MS is instrumental for both confirming the molecular weight of the target compound and identifying any impurities.
In typical analyses of related heterocyclic compounds, such as those containing a phenylsulfonylphenyl moiety, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are utilized as ionization sources in the mass spectrometer. nih.gov For instance, in the analysis of a 2-(4-(phenylsulfonyl)benzamido)-4-benzylidene-oxazol-5(4H)-one derivative, the negative ion APCI-MS spectrum revealed a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The fragmentation pattern observed often provides structural information; a common fragmentation pathway for these types of molecules involves the loss of a phenyl isocyanate group ([M-H-C₆H₅N]⁻), which typically appears as the base peak in the spectrum. nih.gov Similarly, positive ion ESI-MS analysis of a related oxazole precursor showed a strong signal for the protonated molecule [M+H]⁺, with fragmentation leading to characteristic ions like [C₆H₅SO₂C₆H₄CO]⁺ and [C₆H₅SO]⁺. nih.gov
These mass spectrometry techniques, when coupled with liquid chromatography, allow for the separation of the main compound from reaction byproducts or degradation products, with each component being subsequently identified by its mass-to-charge ratio (m/z) and fragmentation pattern.
Table 1: Representative Mass Spectrometry Data for Oxazole Derivatives
| Compound Class | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| Phenylsulfonyl-Oxazolone | APCI (-) | [M-H]⁻ | [M-H - C₆H₅N]⁻ |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within conjugated systems, such as those present in this compound and its analogs. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the nature of the chromophores within the molecule.
For compounds in the 2,5-diaryl-oxazole and 2,5-diaryl-1,3,4-oxadiazole families, strong absorption bands are typically observed due to π-π* transitions within the conjugated aromatic system. wordpress.com For example, the UV-Vis absorption spectrum of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) in solution shows distinct absorption bands in the 225–350 nm range, with a prominent 0-0 transition peak at 305 nm. wordpress.com The spectra of these molecules in solid forms, such as microcrystals or thin films, often exhibit a broadening of the absorption bands compared to their solution spectra, which can be attributed to intermolecular interactions and aggregate formation in the solid state. wordpress.com
Furthermore, the electronic properties and, consequently, the UV-Vis spectra of pyridyl-containing oxadiazoles can be highly sensitive to environmental factors like pH. A study on a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative demonstrated significant changes in its absorption spectrum with varying pH. nih.gov An inversion of the absorption curves was noted between pH 6.0 and 6.5, corresponding to the protonation state of the pyridinyl nitrogen atom, which alters the electronic structure of the entire conjugated system. nih.gov This solvatochromic or pH-dependent behavior is characteristic of molecules where the electronic distribution can be influenced by the protonation of a heterocyclic nitrogen atom.
Table 2: Typical UV-Vis Absorption Maxima for Related Heterocyclic Compounds
| Compound | Medium | λmax (nm) | Reference |
|---|---|---|---|
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | Solution | 305 | wordpress.com |
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | Microcrystal | ~288 | wordpress.com |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) in a sample. This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from the proposed molecular formula. A close agreement between the found and calculated values is a critical criterion for establishing the purity and confirming the elemental composition of a newly synthesized compound.
For various series of synthesized oxazole and triazinone derivatives, elemental analysis has been routinely used to validate their structures. nih.govresearchgate.net The results are typically presented as a comparison between the calculated and experimentally found percentages for C, H, N, and S.
Table 3: Example of Elemental Analysis Data for a Phenylsulfonyl-Substituted Oxazol-5(4H)-one Derivative (C₂₂H₁₅NO₄S)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 67.85 | 67.65 |
| Hydrogen (H) | 3.88 | 3.90 |
| Nitrogen (N) | 3.60 | 3.66 |
| Sulfur (S) | 8.23 | 8.30 |
Data derived from a representative compound in the literature to illustrate the format and precision of the technique. nih.gov
The close correlation between the calculated and found values in such analyses provides strong evidence for the successful synthesis of the target compound with a high degree of purity.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.
While the specific crystal structure for this compound is not detailed, extensive crystallographic data exists for structurally similar compounds, such as fluorinated 1,2-bis(oxazol-2-yl)benzene analogs and 5-phenyl-1,3,4-oxadiazol-2-amine. nih.govnih.gov
The crystal packing is stabilized by a network of intermolecular interactions. In many phenyl-oxazole derivatives, weak C-H···F, N-H···N, or C-H···N hydrogen bonds and π-π stacking interactions are observed, which link the molecules into a three-dimensional supramolecular architecture. nih.govnih.gov These interactions are crucial in determining the solid-state properties of the material.
Table 4: Representative Crystallographic Data for a Phenyl-Oxazole Derivative (C₂₄H₁₅FN₂O₂)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 9.3158 (3) |
| b (Å) | 10.8176 (3) |
| c (Å) | 18.9449 (5) |
| β (°) | 100.571 (3) |
| Volume (ų) | 1876.76 (9) |
Data from a related fluoro-substituted 1,2-bis(oxazol-2-yl)benzene analog. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely employed in synthetic chemistry to assess the purity of products and to monitor the progress of chemical reactions.
For oxazole-based compounds, reversed-phase HPLC (RP-HPLC) is the most common method used for purity determination. researchgate.netresearchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A typical HPLC method for a compound like 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a related diaryl oxazole, involves a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram. The retention time (the time it takes for the analyte to pass through the column) is a characteristic feature used to identify the compound under a specific set of experimental conditions.
Table 5: Typical HPLC Conditions for Analysis of Diaryl Oxazole Compounds
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | Newcrom R1 (or similar C18 column) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |
Computational and Theoretical Chemistry Studies on 5 Phenyl 2 4 Pyridyl Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. irjweb.comirjweb.comscirp.org Calculations are typically performed using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G or 6-311++G(d,p), to provide a balance of computational accuracy and efficiency. irjweb.comwu.ac.thajchem-a.comnih.gov This approach allows for the detailed examination of the molecule's ground state and the prediction of its chemical behavior.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 5-Phenyl-2-(4-pyridyl)oxazole by optimizing its molecular geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.
The calculated bond lengths within the oxazole (B20620) ring are expected to be consistent with its aromatic character, showing values intermediate between single and double bonds. nih.gov Studies on analogous compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole show C-O bond lengths in the heterocyclic ring to be around 1.36 Å and the bond connecting the phenyl ring to the heterocycle to be approximately 1.45 Å. ajchem-a.com
A representative table of predicted geometric parameters for a molecule with a similar structure, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, is provided below to illustrate typical DFT outputs.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (oxadiazole) | 1.368 Å |
| Bond Length | C-N (oxadiazole) | 1.309 Å |
| Bond Length | C-C (phenyl-oxadiazole) | 1.457 Å |
| Bond Angle | C-O-C (oxadiazole) | 104.9° |
| Bond Angle | O-C-N (oxadiazole) | 112.9° |
| Dihedral Angle | Phenyl Ring - Oxadiazole Ring | ~0° (near co-planar) |
Data based on calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally analogous compound. ajchem-a.comajchem-a.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy and spatial distribution of these orbitals are fundamental in predicting how a molecule will interact with other species. rasayanjournal.co.in
For this compound, DFT calculations can visualize the distribution of these orbitals. Typically, in such π-conjugated systems, the HOMO and LUMO are delocalized across the aromatic rings. The HOMO is often centered on the more electron-rich portions of the molecule, while the LUMO resides on the more electron-deficient regions. The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. scilit.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter derived from DFT calculations. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.com
Computational studies on similar heterocyclic compounds have reported energy gaps in the range of 4.0 to 4.5 eV. For example, the calculated energy gap for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole is 4.48 eV. ajchem-a.com This value suggests that these types of compounds possess good kinetic stability. ajchem-a.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.574 | -2.093 | 4.481 |
| Pyridyl-phenyl-triazole Derivative | -6.425 | -2.410 | 4.015 |
| Quinoline | -6.646 | -1.816 | 4.830 |
Data compiled from DFT studies on structurally related compounds to provide representative values. scirp.orgajchem-a.comnih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.in These concepts arise from conceptual DFT and include electronegativity (χ), chemical hardness (η), and chemical softness (S).
Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η) : Measures the resistance to charge transfer within the molecule. irjweb.com It is calculated as: η = (ELUMO - EHOMO) / 2
Chemical Softness (S) : The reciprocal of hardness, it indicates the molecule's polarizability. It is calculated as: S = 1 / η
Molecules with a high chemical hardness are less reactive, while those with low hardness (high softness) are more reactive. irjweb.comirjweb.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com
| Parameter | Formula | Calculated Value (for FPPO*) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.33 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 eV |
| Chemical Softness (S) | 1 / η | 0.45 eV-1 |
*Calculated values are based on the reported HOMO/LUMO energies for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (FPPO) as a representative analogue. ajchem-a.com
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. sciencepg.combohrium.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths (intensities). scirp.org
For molecules like this compound, the primary electronic transitions are typically π → π* in nature, involving the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). The accuracy of the predicted spectra can be improved by using hybrid functionals like CAM-B3LYP and by including a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the chemical environment on the electronic transitions. bohrium.comresearchgate.net Such calculations can explain experimentally observed solvatochromic shifts (shifts in λmax with solvent polarity). sciencepg.comresearchgate.net
While DFT is often used to study individual molecules, it is also highly effective for investigating non-covalent intermolecular interactions, which are critical for understanding how molecules pack in the solid state and interact in biological systems. nih.gov For this compound, two main types of interactions can be analyzed:
Hydrogen Bonding : The nitrogen atom in the pyridyl ring is a potential hydrogen bond acceptor. DFT calculations can model the interaction between this nitrogen and hydrogen bond donors (like water or alcohol molecules), determining the geometry and energetic strength of the bond. In the crystal structure of a similar pyridyl-containing compound, a hydrogen bond was observed between the pyridyl nitrogen and a water molecule with a distance of 1.94 Å. nih.gov
π-π Stacking : The three aromatic rings (phenyl, oxazole, and pyridyl) can engage in π-π stacking interactions. These are attractive, non-covalent interactions that play a significant role in the arrangement of molecules in crystals. nih.gov DFT calculations, often supplemented with dispersion corrections, can quantify the energy of these stacking interactions and predict the preferred orientation (e.g., parallel-displaced or T-shaped) of the interacting rings.
Analysis of the crystal structures of related oxadiazole and pyridine (B92270) compounds has confirmed the presence and importance of these π-π interactions in defining the solid-state architecture. nih.gov
Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a powerful framework for understanding the mechanisms of chemical reactions. Unlike theories that focus on molecular orbitals, MEDT posits that changes in electron density are the primary drivers of chemical reactivity. While specific MEDT studies on the reaction mechanisms of this compound are not extensively documented, the principles of MEDT can be applied to understand its potential reactivity, particularly in cycloaddition reactions where oxazoles can participate.
In the context of a [3+2] cycloaddition reaction, the electronic structure of the oxazole ring is of paramount importance. MEDT analyzes the topology of the Electron Localization Function (ELF), which reveals the nature of the bonding and the presence of lone pairs or pseudoradical centers. For a substituted oxazole like this compound, the phenyl and pyridyl groups would significantly influence the electron density distribution of the oxazole core.
An MEDT analysis would typically involve the following steps:
Conceptual DFT Analysis: Calculation of global and local reactivity indices derived from Density Functional Theory (DFT). These indices, such as electrophilicity (ω), nucleophilicity (N), and Parr functions, help to predict the polar nature of a reaction and the most reactive sites within the molecule. For this compound, the pyridyl nitrogen would act as a strong electron-withdrawing group, influencing the electrophilic/nucleophilic character of the oxazole ring.
ELF Topological Analysis: This analysis would characterize the electronic structure of the oxazole. Depending on the substituents, oxazoles can exhibit different electronic structures that dictate their reactivity in cycloaddition reactions.
Reaction Pathway Analysis: By mapping the potential energy surface, MEDT can elucidate the detailed mechanism of a reaction, including the identification of transition states and intermediates. For a hypothetical cycloaddition reaction involving this compound, this analysis would determine whether the reaction is concerted or stepwise and predict the regio- and stereoselectivity.
Studies on similar heterocyclic systems have demonstrated the utility of MEDT in explaining reactivity. For instance, in [3+2] cycloaddition reactions of azomethine ylides, MEDT has been used to classify the three-atom component as a pseudo(mono)radical species and to rationalize the high polar character and low activation energy of the reaction nih.govmdpi.com. The Global Electron Density Transfer (GEDT) at the transition state is a key parameter in these analyses, quantifying the polar nature of the reaction mdpi.com. For a reaction involving this compound, the GEDT would indicate the direction and magnitude of electron flow between the oxazole and the other reactant.
The table below summarizes key concepts in MEDT and their hypothetical application to this compound.
| MEDT Concept | Description | Hypothetical Application to this compound |
| Conceptual DFT Indices | Quantify the electrophilic and nucleophilic character of molecules. | The electron-withdrawing pyridyl group would likely enhance the electrophilicity of the oxazole ring. |
| ELF Topological Analysis | Characterizes the electronic structure and bonding. | Would reveal the influence of the phenyl and pyridyl substituents on the electron density of the oxazole core. |
| GEDT at Transition State | Measures the net electron density transfer between reactants. | In a polar reaction, a significant GEDT value would be expected, indicating a flow of electrons to or from the oxazole moiety. |
| Bonding Evolution Theory (BET) | Analyzes the changes in bonding along a reaction pathway. | Would provide a detailed picture of bond formation and breaking in a cycloaddition reaction. |
In silico Approaches for Mechanistic Insights
In silico approaches, encompassing a wide range of computational techniques, are crucial for gaining mechanistic insights into chemical reactions. For this compound, these methods can be used to explore potential reaction pathways, identify key intermediates and transition states, and understand the factors controlling reactivity and selectivity.
One of the primary tools in this domain is Density Functional Theory (DFT). DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their corresponding energies. This information allows for the construction of a detailed potential energy surface for a given reaction. For example, in the study of cycloaddition reactions involving diazopropane and chalcone derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level were used to investigate the regio- and stereoselectivity of the reaction semanticscholar.org.
For this compound, in silico studies could be employed to investigate various reactions, such as its synthesis or its participation in further chemical transformations. For instance, the synthesis of 2,5-disubstituted oxazoles can be achieved through cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes, proceeding via a [3+2] cycloaddition mechanism rsc.org. Computational modeling of this reaction for the specific case of this compound could provide valuable insights into the role of the catalyst and the factors governing the reaction's efficiency and selectivity.
Molecular docking simulations are another powerful in silico tool, particularly for understanding the interaction of a molecule with a biological target. While this article does not focus on biological activity, the principles of molecular docking are relevant to understanding intermolecular interactions. Docking studies predict the preferred binding orientation of a ligand to a receptor and estimate the binding affinity. For heterocyclic compounds, these studies can reveal key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex malariaworld.orgnih.govuomustansiriyah.edu.iq.
The following table outlines common in silico methods and their potential application to understanding the mechanistic aspects of this compound.
| In Silico Method | Description | Potential Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of atoms and molecules. | To calculate the optimized geometry, electronic properties, and reaction energies for synthetic pathways. |
| Transition State Search Algorithms | Methods for locating the saddle points on a potential energy surface, which correspond to transition states. | To identify the transition states for potential reactions, allowing for the calculation of activation barriers. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Calculations that map the reaction pathway from a transition state to the reactants and products. | To confirm that a calculated transition state connects the correct reactants and products. |
| Molecular Dynamics (MD) Simulations | Simulations that model the movement of atoms and molecules over time. | To study the conformational dynamics of the molecule and its interactions with solvent molecules. |
Theoretical Prediction of Intermolecular Binding Interactions
The prediction of intermolecular binding interactions is a cornerstone of computational chemistry, with applications ranging from crystal engineering to drug design. For this compound, theoretical methods can be used to understand how individual molecules interact with each other in the solid state or in solution. These interactions are governed by non-covalent forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions.
A comprehensive approach to studying these interactions often involves a combination of experimental techniques, such as X-ray crystallography, and computational analysis. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. This method maps the normalized contact distance (dnorm) onto the molecular surface, with red spots indicating close contacts acs.org.
Computational studies on related heterocyclic systems provide a framework for understanding the potential intermolecular interactions of this compound. For example, a combined experimental and theoretical study on N-pyridyl ureas bearing oxadiazole moieties revealed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions, which were confirmed by DFT calculations and Non-Covalent Interaction (NCI) analysis mdpi.com. The NCI plots visualize weak interactions in real space, providing a qualitative picture of their nature and strength.
In the case of this compound, the presence of both a phenyl and a pyridyl ring suggests that π–π stacking interactions are likely to be significant in its crystal packing. The pyridyl nitrogen can also act as a hydrogen bond acceptor. Theoretical calculations can quantify the strength of these interactions. For instance, studies on phenyl-substituted 1,3-oxazoles have shown that the introduction of phenyl groups can increase the stability of complexes formed with protein fragments through π-stacking interactions bioorganica.com.ua.
The table below presents a summary of key intermolecular interactions and the computational methods used to study them, with a hypothetical application to this compound.
| Intermolecular Interaction | Computational Method | Predicted Role in this compound |
| π–π Stacking | DFT calculations, Symmetry-Adapted Perturbation Theory (SAPT) | Significant interactions are expected between the phenyl and pyridyl rings of adjacent molecules, contributing to crystal stability. |
| Hydrogen Bonding | Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM) | The pyridyl nitrogen is a potential hydrogen bond acceptor, interacting with hydrogen donors from neighboring molecules or solvent. |
| van der Waals Interactions | Molecular Mechanics (MM), DFT with dispersion corrections | These non-specific interactions will contribute to the overall cohesive energy of the crystal lattice. |
A study on a series of bioactive 4,5-phenyl-oxazoles highlighted the importance of a multitude of non-specific interactions over a few strong specific interactions in determining the crystal architecture nih.gov. This suggests that for this compound, a detailed computational analysis would need to consider the cumulative effect of all weak interactions to accurately predict its solid-state structure and properties.
Derivatization Strategies for Functionalizing the 5 Phenyl 2 4 Pyridyl Oxazole Scaffold
Introduction of Carboxamide Functionalities
The introduction of carboxamide groups is a valuable strategy for modifying the 5-phenyl-2-(4-pyridyl)oxazole scaffold, often enhancing biological activity and providing points for further conjugation. One common approach involves the reaction of an amine- or hydroxyl-functionalized precursor with an appropriate isocyanate. For instance, in the synthesis of novel pyridyl-oxazole carboxamides, a key step is the reaction of a carboxylic acid intermediate with an amine. nih.gov This typically involves activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride, followed by reaction with the desired amine in the presence of a base like triethylamine. nih.gov
Alternative methods for forming the carboxamide linkage include the use of coupling agents or the in-situ generation of isocyanates. Amines can be activated by reaction with agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP), or with triphosgene (B27547) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), to generate the reactive isocyanate intermediate which then reacts with the core scaffold. nih.gov
The versatility of this approach allows for the introduction of a wide array of substituents, as demonstrated in the synthesis of various oxazolone (B7731731) carboxamides. nih.gov By varying the amine or isocyanate reactant, researchers can systematically explore structure-activity relationships. For example, a series of novel pyridyl–oxazole (B20620) carboxamides were synthesized and evaluated for fungicidal activities, highlighting the importance of the carboxamide moiety in biological applications. nih.gov
| Starting Material | Reagents | Functionality Introduced | Reference |
|---|---|---|---|
| Pyridyl-oxazole carboxylic acid | 1. SOCl₂; 2. Amine, Et₃N | Amide (Carboxamide) | nih.gov |
| Oxazolone intermediate | Isocyanate, DMAP | Carboxamide | nih.gov |
| Amine | Triphosgene, DIPEA or Et₃N | In-situ generated isocyanate for carboxamide synthesis | nih.gov |
Alkylation Reactions
Alkylation reactions on the this compound scaffold primarily target the basic nitrogen atom of the pyridine (B92270) ring. This pyridine-type nitrogen is nucleophilic and readily undergoes N-alkylation with various alkylating agents. pharmaguideline.comtandfonline.com This reaction is a fundamental method for introducing alkyl groups and for the formation of quaternary ammonium (B1175870) salts, as discussed in a later section.
The process typically involves treating the pyridyl-oxazole compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkyl sources. semanticscholar.org The reaction demonstrates a strong propensity for alkylation to occur at the nitrogen heteroatom of the pyridine ring. tandfonline.com These reactions can sometimes be facilitated by microwave irradiation, which can lead to improved yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net
It is important to note that while the pyridine nitrogen is the most reactive site for alkylation, the oxazole ring itself is generally less susceptible to such reactions under standard conditions. pharmaguideline.com
Acylation Reactions
Acylation of the this compound scaffold can be achieved through electrophilic aromatic substitution, most notably via the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction typically targets the electron-rich phenyl ring. The standard procedure involves an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.comyoutube.com
The mechanism proceeds through the formation of a highly electrophilic acylium ion (R-C≡O⁺) from the reaction between the acyl chloride and the Lewis acid catalyst. youtube.comyoutube.com This acylium ion is then attacked by the aromatic phenyl ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. organic-chemistry.orgyoutube.com
While the phenyl ring is the primary site for Friedel-Crafts acylation, the oxazole ring itself is generally resistant to electrophilic substitution unless activated by strong electron-donating groups. pharmaguideline.com Research on the related compound 5-phenyl-2-(fur-2-yl)oxazole has shown that electrophilic substitution, such as acetylation and formylation, occurs preferentially at the 5-position of the furan (B31954) ring, further suggesting that the oxazole ring is less reactive than the appended aromatic moieties. osi.lv
| Reaction Type | Target Moiety | Reagents | Key Intermediate | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Phenyl Ring | Acyl chloride/anhydride, AlCl₃ | Acylium ion | wikipedia.orgorganic-chemistry.orgyoutube.com |
Silylation Reactions
Silylation offers a method to introduce silicon-containing functional groups onto the this compound scaffold, which can serve as versatile handles for further cross-coupling reactions. The functionalization typically targets the pyridine ring through C-H activation.
One notable method is the zinc-catalyzed silylation of pyridines. Using a catalyst like zinc triflate (Zn(OTf)₂), pyridines can react with silanes such as triethylsilane (Et₃SiH) to yield silylated products. nih.gov This reaction has been shown to afford silylated pyridines where the silyl (B83357) group is introduced at the position meta to the nitrogen atom. The proposed mechanism involves the activation of the silane (B1218182) by the zinc catalyst, followed by either a 1,4- or 1,2-hydrosilylation of the pyridine ring as the initial step. nih.gov
A different regioselectivity can be achieved using a rhodium-aluminum complex as the catalyst. This system promotes a C2-selective mono-silylation of pyridines. The selectivity is controlled by the initial coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which then directs the C-H activation at the proximal C2 position by the rhodium center. rsc.org
Formation of Quaternary Ammonium Salts
The pyridine nitrogen of the this compound scaffold is readily susceptible to quaternization, leading to the formation of quaternary ammonium salts. osti.gov This transformation is a direct extension of the N-alkylation reaction, where the pyridine nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. pharmaguideline.comtaylorandfrancis.com
The reaction results in a positively charged pyridinium (B92312) ion with a corresponding counter-anion from the alkylating agent (e.g., iodide, bromide). The formation of these salts significantly alters the electronic properties and solubility of the parent molecule. A variety of alkylating agents can be employed, allowing for the synthesis of a diverse library of quaternary ammonium salts. nih.gov
To enhance the efficiency of the quaternization process, microwave-assisted synthesis has been successfully employed. This technique can accelerate the reaction, leading to higher yields and shorter reaction times compared to traditional heating methods. researchgate.net
| Pyridine Derivative | Electrophile/Alkylating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridine | 2-bromo-4'-nitroacetophenone | Microwave heating | 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide | researchgate.net |
| Pyridoxal (B1214274) oxime | Methyl iodide | Microwave heating (10 min at 250 W) | Quaternized pyridoxal oxime | researchgate.net |
| Generic Pyridyl-Oxazole | Alkyl Halide (R-X) | Conventional heating or Microwave | N-Alkyl Pyridinium Halide Salt | pharmaguideline.comosti.gov |
Strategic Modification of Pyridine and Phenyl Moieties
Beyond the reactions at the pyridine nitrogen, the aromatic pyridine and phenyl rings of the this compound scaffold can undergo strategic C-H functionalization and cross-coupling reactions to introduce a wide range of substituents. nih.gov Direct and selective functionalization of pyridine rings can be challenging due to the electron-poor nature of the ring and the coordinating effect of the nitrogen atom, but various methods have been developed to overcome these hurdles. nih.govrsc.org
Transition metal-catalyzed reactions are particularly powerful for this purpose. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds. This would typically involve pre-functionalizing one of the rings (e.g., through halogenation) to create an aryl halide, which can then be coupled with a boronic acid derivative. This strategy is effective for the synthesis of diaryl or aryl-heteroaryl systems. researchgate.net
The pyridine ring itself can be a substrate for various C-H functionalization reactions, allowing for the introduction of alkyl, aryl, and other groups at specific positions, often guided by directing groups or specialized catalysts. nih.gov These modifications are instrumental in fine-tuning the electronic and steric properties of the molecule, which is a common strategy in the development of bioactive compounds where the diaryl-heterocycle motif is prevalent. nih.gov
Coordination Chemistry of 5 Phenyl 2 4 Pyridyl Oxazole As a Ligand
Oxazole (B20620) Derivatives as Pyridyl-Bearing Ligands (Py-X-Py Type)
The synthesis of such pyridine-containing azoles is a subject of significant research, as these molecules serve as expanded bipyridines. The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, introduces a degree of rigidity and a specific angular geometry to the ligand. This, in turn, affects the way the ligand arranges itself around a metal center, influencing the topology of the resulting coordination framework. The presence of the phenyl group at the 5-position of the oxazole ring further contributes to the steric bulk and potential for π-stacking interactions within the crystal lattice of its metal complexes.
Complexation with Metal Centers
The nitrogen atom of the pyridyl group in 5-Phenyl-2-(4-pyridyl)oxazole provides a primary coordination site for binding to metal centers. The lone pair of electrons on this nitrogen atom allows it to act as a Lewis base, donating electron density to a metal cation, which acts as a Lewis acid. This interaction forms a coordinate covalent bond, the basis of coordination complex formation.
Design and Construction of Coordination Compounds and Polymeric Frameworks
The directional nature of the coordination bonds formed by this compound makes it a suitable candidate for the rational design and construction of coordination compounds and polymeric frameworks, including metal-organic frameworks (MOFs). By carefully selecting the metal centers and the reaction conditions, chemists can guide the self-assembly of these components into one-, two-, or three-dimensional networks.
The linear or bent nature of the this compound ligand, depending on the rotational freedom around the single bonds connecting the aromatic rings, allows for the formation of diverse network topologies. For instance, the use of metal ions that prefer a specific coordination geometry, such as square planar or octahedral, can lead to the predictable formation of porous frameworks. These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The phenyl group of the ligand can also play a role in templating the structure and influencing the pore size and shape within the framework.
Investigation of Intermolecular Contacts and Crystal Structures in Metal Complexes
The solid-state structure of metal complexes containing this compound is determined by a combination of strong coordination bonds and weaker intermolecular interactions. X-ray crystallography is the definitive technique for elucidating the precise arrangement of atoms in these crystalline materials.
π-π Stacking: The aromatic phenyl and pyridyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions can influence the packing of the molecules in the crystal lattice.
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the phenyl and pyridyl rings and the nitrogen or oxygen atoms of adjacent ligands or solvent molecules can further stabilize the structure.
A detailed examination of the crystal packing can provide insights into the supramolecular chemistry of these compounds and how the interplay of different intermolecular forces dictates the final solid-state structure.
Q & A
Basic: What are the established synthetic routes for 5-phenyl-2-(4-pyridyl)oxazole, and how can reaction conditions be optimized?
The synthesis of this compound typically involves condensation reactions between appropriate precursors. For example, in crystallographic studies, the title compound was synthesized via a multi-step route starting with phenylacetylene and 4-cyanopyridine under catalytic conditions . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification to remove byproducts.
- Catalysts : Transition metal catalysts (e.g., Pd or Cu) improve cyclization efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks.
Comparative studies with alternative methods, such as the "oxazole method" used in vitamin B6 synthesis (involving Diels–Alder reactions with oxazole intermediates), highlight trade-offs between scalability and purity .
Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to characterize this compound?
SC-XRD is critical for resolving molecular geometry and intermolecular interactions. For example:
- Data collection : High-resolution datasets (e.g., CuKα radiation, λ = 0.68 Å) at low temperatures (100 K) minimize thermal motion artifacts .
- Structure refinement : Programs like SHELXL97 refine atomic positions and displacement parameters, achieving R-factors < 0.05 for high-confidence models .
- Hydrogen bonding : Weak C–H⋯N and C–H⋯C(arene) interactions stabilize crystal packing, as observed in two independent molecules per asymmetric unit .
Advanced: How can researchers resolve contradictions in crystallographic data across different studies?
Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. triclinic systems) may arise from polymorphism or experimental conditions. Strategies include:
- Revisiting data collection : Ensure consistent temperature (e.g., 100 K vs. room temperature) and radiation sources (MoKα vs. CuKα) .
- Validation tools : Use PLATON or OLEX2 to check for missed symmetry elements or twinning .
- Comparative analysis : Contrast displacement parameters (ADPs) and torsion angles between studies to identify systematic errors .
Advanced: What methodologies are used to analyze the compound’s electron distribution and intermolecular interactions?
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H⋯N, H⋯C) and visualizes interaction hotspots using CrystalExplorer .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites for functionalization .
- Thermal ellipsoid plots : Generated via ORTEP-3, these highlight anisotropic displacement, aiding in assessing molecular rigidity .
Basic: How is this compound screened for pharmacological activity?
- In vitro antimicrobial assays : Disk diffusion or microdilution methods assess inhibition zones against bacterial/fungal strains, with MIC values compared to standard drugs .
- Anticancer screening : MTT assays evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), often revealing IC50 values in the µM range .
Advanced: How do structure-activity relationship (SAR) studies guide the design of oxazole derivatives for cancer therapy?
Key findings from SAR studies include:
- Substituent effects : Electron-withdrawing groups (e.g., –F) at the pyridyl moiety enhance binding to targets like STAT3 or tubulin .
- Heterocyclic fusion : Isoxazole-pyridine hybrids show improved pharmacokinetics due to increased π-π stacking with DNA G-quadruplexes .
- Fragment splicing : Modular synthesis of aryl-thiazole-triazole analogs improves selectivity for kinase inhibition .
Advanced: What role does this compound play in fluorescent probe design?
The compound’s structural analog, PDMPO (2-(4-pyridyl)-5-phenyloxazole derivative), is a pH-sensitive fluorescent probe for tracking silicon uptake in plants. Methodological considerations include:
- Fluorescence quenching : Competitive binding with Al³⁺ or humic acids requires calibration at varying pH (4–9) .
- Nano-tracking analysis : Monitors colloidal stability of PDMPO complexes in aqueous environments .
Advanced: How can computational tools predict the compound’s behavior in supramolecular assemblies?
- Molecular docking : Autodock Vina models interactions with proteins (e.g., HPV E2), prioritizing binding poses with low RMSD values .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of oxazole-based polymers in optoelectronic applications .
Advanced: What strategies mitigate challenges in refining high-Z crystal structures of oxazole derivatives?
- Absorption correction : Apply SADABS or multi-scan methods to address Cu/Mo radiation artifacts .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
Advanced: How is the compound utilized as a synthon in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
